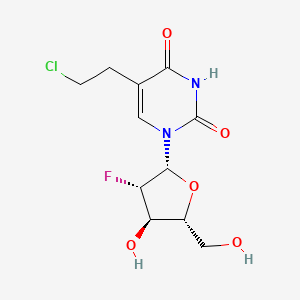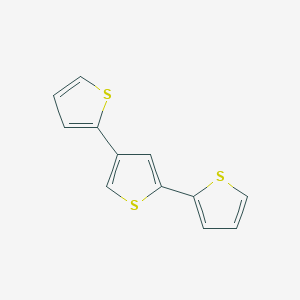
Cefau
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil is a synthetic nucleoside analogue that has garnered attention due to its potential antiviral and anticancer properties. This compound is structurally related to uracil, a naturally occurring pyrimidine nucleobase, and incorporates both a chloroethyl group and a fluoroarabinofuranosyl moiety, which contribute to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable uracil derivative is reacted with 2-chloroethyl fluoride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil moiety, leading to the formation of different oxidation states.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the chloroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Reaction conditions typically involve the use of aprotic solvents and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the uracil moiety.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of uracil derivatives with higher oxidation states.
Hydrolysis Products: Hydrolysis typically results in the formation of uracil and 2-chloroethanol.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex nucleoside analogues.
Biology: The compound is used in studies involving DNA and RNA synthesis, as it can be incorporated into nucleic acids.
Medicine: It has shown promise as an antiviral agent, particularly against herpes simplex virus, and as a potential anticancer agent due to its ability to interfere with DNA replication.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil involves its incorporation into DNA or RNA, where it acts as a chain terminator, preventing further elongation of the nucleic acid strand. This inhibition of nucleic acid synthesis disrupts viral replication and can induce apoptosis in cancer cells. The compound is preferentially phosphorylated by viral thymidine kinase, leading to selective inhibition of viral DNA polymerase.
相似化合物的比较
Similar Compounds
5-(2-Chloroethyl)-2’-deoxyuridine: Another nucleoside analogue with similar antiviral properties.
5-Fluorouracil: A widely used anticancer agent that also targets nucleic acid synthesis.
Cytarabine: A nucleoside analogue used in the treatment of certain cancers, particularly leukemia.
Uniqueness
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil is unique due to the presence of both a chloroethyl group and a fluoroarabinofuranosyl moiety, which confer distinct chemical and biological properties. Its selective phosphorylation by viral enzymes and incorporation into nucleic acids make it a potent antiviral and anticancer agent with a specific mechanism of action.
属性
CAS 编号 |
90301-73-8 |
|---|---|
分子式 |
C11H14ClFN2O5 |
分子量 |
308.69 g/mol |
IUPAC 名称 |
5-(2-chloroethyl)-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14ClFN2O5/c12-2-1-5-3-15(11(19)14-9(5)18)10-7(13)8(17)6(4-16)20-10/h3,6-8,10,16-17H,1-2,4H2,(H,14,18,19)/t6-,7+,8-,10-/m1/s1 |
InChI 键 |
ABXZJZASTZBCFC-IBCQBUCCSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCCl |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)CCCl |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCCl |
Key on ui other cas no. |
90301-73-8 |
同义词 |
5-(2-chloroethyl)-2'-fluoroarabinofuranosyluracil CEFAU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, N,N-dimethyl-2-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-](/img/structure/B1219725.png)



![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)








